2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride

Serotonin receptor pharmacology Structure-Affinity Relationships (SAR) Antidepressant R&D

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride (CAS 1193389-08-0) is a stable dihydrochloride salt of a 4-methoxyphenyl piperazine ethylamine derivative. This compound serves as a critical intermediate building block, providing a precise molecular scaffold for constructing potent and selective serotonergic ligands, particularly the 5-HT1D agonist PNU-109291.

Molecular Formula C13H23Cl2N3O
Molecular Weight 308.2 g/mol
Cat. No. B12102589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride
Molecular FormulaC13H23Cl2N3O
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCN.Cl.Cl
InChIInChI=1S/C13H21N3O.2ClH/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11,14H2,1H3;2*1H
InChIKeyWYFPUPDKSMVZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride: Strategic Overview for Scientific Procurement


2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride (CAS 1193389-08-0) is a stable dihydrochloride salt of a 4-methoxyphenyl piperazine ethylamine derivative . This compound serves as a critical intermediate building block, providing a precise molecular scaffold for constructing potent and selective serotonergic ligands, particularly the 5-HT1D agonist PNU-109291 [1]. It carries a distinct para-methoxyphenyl pharmacophore; comparative structure-activity relationship (SAR) studies rigorously demonstrate that this specific para-methoxy pattern is detrimental to 5-HT1A receptor affinity, contrasting it directly with its ortho-methoxy analog, which thus dictates a fundamentally different target selectivity profile for the derived ligands [2].

Why In-Class Piperazine Analogs Cannot Be Simply Substituted for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride


Simple substitution with in-class piperazine analogs, such as the ortho-methoxy isomer, benzylpiperazine (BZP), or the free base/trihydrochloride salt forms, leads to quantitatively divergent scientific outcomes. SAR data unequivocally show that moving the methoxy group from the ortho to the para position on the phenyl ring causes a detrimental loss of 5-HT1A affinity [1]. Synthetically, the choice of salt form critically impacts procurement value: the hygroscopic free base and the poorly defined trihydrochloride salt introduce stoichiometric uncertainty in subsequent amidation or alkylation reactions, compromising the yield of final high-value ligands like PNU-109291 . In contrast, the target dihydrochloride salt offers a structurally authenticated, stoichiometrically precise (2 HCl) starting material with a documented purity standard of 98%, mitigating the batch-to-batch variability that plagues less-defined analogs .

Quantitative and Comparator-Based Evidence for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride Differentiation


Para-Methoxy Pharmacophore: Detrimental 5-HT1A Receptor Affinity Determines Downstream Selectivity

In a systematic SAR study of N4-unsubstituted N1-arylpiperazines, the para-methoxy substituent on the phenyl ring was experimentally determined to be 'detrimental' for binding affinity at the rat cortical 5-HT1A receptor (Ki displacement of [3H]-8-OH-DPAT). This contrasts directly with the ortho-methoxy substitution pattern, which was found to be favorable, achieving affinities in the low-nanomolar range [1]. This means that synthetic incorporation of the target compound's 4-methoxyphenyl ethylamine fragment into a ligand de-prioritizes 5-HT1A engagement, a crucial design feature for selective 5-HT1D agonist development (e.g., PNU-109291) [2].

Serotonin receptor pharmacology Structure-Affinity Relationships (SAR) Antidepressant R&D

Stoichiometric Precision: Dihydrochloride Salt vs. Free Base for Synthetic Reproducibility

The dihydrochloride salt (C13H21N3O•2HCl) has a precisely defined molecular formula and a molecular weight of 308.25 g/mol, allowing for exact molar calculations in synthesis . The free base (CAS 20529-26-4) is reported to be an oily or waxy semisolid with high hygroscopicity, making accurate aliquots without rigorous in-house analytical standardization difficult . The trihydrochloride form (CAS 198756-74-0), frequently a poorly defined mixture, introduces ambiguity regarding the HCl content, thus undermining reaction stoichiometry .

Synthetic Chemistry Process R&D Building block procurement

Validated Utility: The Essential Building Block for PNU-109291 and Other Serotonergic Ligands

The primary, documented application of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine is as a critical intermediate in the synthesis of PNU-109291, a 5-HT1D receptor agonist engineered for 5000-fold selectivity over the closely related 5-HT1B receptor [1]. This contrasts with generic piperazine building blocks, such as 1-Boc-piperazine, which lack the methoxyphenyl motif necessary for this specific 5-HT1D receptor engagement. The compound is also a core structure for developing dual 5-HT1A/5-HT7 ligands with functional antagonism relevant to CNS disorders [2].

Medicinal Chemistry Serotonergic Drug Discovery High-Selectivity Receptor Targeting

Supplier-Verified Purity Specifications: 98% Purity with Batch-Specific Analytical Documentation

Reputable suppliers of the dihydrochloride salt provide a confirmed purity of 98% with batch-specific quality certificates . This contrasts with the commercially available free base, which may be available at 95% purity with fewer QC documents, or the trihydrochloride, which is often sold as a reagent grade without detailed purity specifications, raising critical procurement risk .

Chemical Sourcing Quality Control (QC) Reproducibility

Defined Application Scenarios for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride Based on Differentiated Evidence


Synthesis of Highly Selective Serotonergic Probes (PNU-109291 class) for Migraine Research

This compound is the essential, literature-documented starting material for synthesizing PNU-109291, a 5-HT1D receptor agonist. The para-methoxy substitution on the piperazine ring is crucial for achieving the 5000-fold selectivity for 5-HT1D over 5-HT1B receptors. Researchers procuring this dihydrochloride salt are prioritizing SAR-critical precision over the less-selective ortho-methoxy isomer, which would otherwise be unsuitable for a selective 5-HT1D pharmacological tool as documented by Ennis et al., 1998 [1].

CNS Drug Discovery Focused on Non-5-HT1A Serotonergic or Adrenergic Targets

Academic and industry labs designing multivalent ligands targeting 5-HT7 or specific α1-adrenoceptors will find this para-methoxy isomer strategically valuable. The Kuipers et al., 1995 SAR data establishes that the 4-methoxyphenyl group is clinically relevant when low 5-HT1A affinity is a design goal, helping to create a functional selectivity window [2]. By procuring the stable dihydrochloride, medicinal chemists can ensure that their synthesized library compounds are biased away from the highly promiscuous 5-HT1A receptor.

Reproducible Scale-Up of Piperazine-Ethyl Carboxamide Preparations

Process R&D laboratories require strict stoichiometric control during the amidation of terminal ethylamine. The dihydrochloride salt offers a 98% pure, solid, and non-hygroscopic alternative to the free base or trihydrochloride, which can cause batch-to-batch variability in yield . By using this specific salt form, CROs and pharma companies can avoid costly re-validation steps, achieving consistent yields in the synthesis of libraries of piperazine-ethyl carboxamides and sulfonamides. This directly answers a procurement need for operational reliability and cost management.

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